Lipophilicity Comparison: 3,4-Bis(benzyloxy)benzaldehyde oxime Exhibits Superior Lipophilicity vs. Dihydroxy and Dimethoxy Analogs
The computed lipophilicity (XLogP3) of 3,4-Bis(benzyloxy)benzaldehyde oxime is 4.6 [1]. This is significantly higher than that of its unprotected analog, 3,4-dihydroxybenzaldehyde oxime (XLogP3 = 1.6) [2], and its dimethyl ether analog, 3,4-dimethoxybenzaldehyde oxime (XLogP3 = 1.8) [3]. This quantifiable difference indicates a vastly higher affinity for non-polar environments and organic solvents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 3,4-Dihydroxybenzaldehyde oxime: 1.6 [2]; 3,4-Dimethoxybenzaldehyde oxime: 1.8 [3] |
| Quantified Difference | ~2.9-fold increase vs. dihydroxy analog; ~2.6-fold increase vs. dimethoxy analog |
| Conditions | XLogP3 values computed by PubChem using standardized algorithms [REFS-1, REFS-2, REFS-3]. |
Why This Matters
For procurement decisions, this data justifies selecting the target compound when high lipophilicity is required for applications such as membrane permeability studies, extraction into organic solvents, or reversed-phase chromatographic separations.
- [1] PubChem. (2025). 3,4-Bis(benzyloxy)benzaldehyde oxime (Compound Summary). PubChem CID 6899682. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3,4-Dihydroxybenzaldoxime (Compound Summary). PubChem CID 135482064. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Veratraldoxime (Compound Summary). PubChem CID 6861469. National Center for Biotechnology Information. View Source
